![molecular formula C17H11BrClN5 B2894104 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1380088-13-0](/img/structure/B2894104.png)
1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H11BrClN5 and its molecular weight is 400.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
- Molecular Formula : C17H11BrClN5
- Molecular Weight : 400.66 g/mol
- CAS Number : 957034-94-5
- Structure : The compound features a pyrazolo-pyrimidine core with bromine and chlorine substituents on the phenyl rings, enhancing its interaction with biological targets.
This compound is primarily investigated for its role as an epidermal growth factor receptor (EGFR) inhibitor. EGFR is a critical target in cancer therapy due to its involvement in cell proliferation and survival pathways.
Key Findings:
- Inhibition of EGFR : The compound exhibits potent inhibitory activity against wild-type EGFR with an IC50 value of approximately 0.016 µM and against the mutant form (EGFR T790M) with an IC50 of 0.236 µM, indicating its potential effectiveness in treating resistant forms of cancer .
Anti-Proliferative Effects
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Notably:
- A549 Cells : The compound demonstrated significant inhibition with an IC50 value of 8.21 µM.
- HCT116 Cells : It showed an IC50 value of 19.56 µM, indicating a strong potential for further development as an anticancer agent .
Apoptosis Induction
Flow cytometric analyses indicated that the compound induces apoptosis in cancer cells. It was observed to significantly increase the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling pathways .
Cell Cycle Arrest
The compound has also been shown to cause cell cycle arrest at the S and G2/M phases, which are critical checkpoints for cell division and proliferation. This effect contributes to its anti-cancer properties by preventing tumor cells from replicating .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with other pyrazolo[3,4-d]pyrimidine derivatives is essential.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various contexts:
- EGFR Inhibitors : The development of new derivatives has focused on enhancing selectivity and potency against both wild-type and mutant forms of EGFR. This class has shown promise in overcoming resistance mechanisms seen in common therapies .
- Antiviral Activity : Some derivatives have also been explored for their antiviral properties against viruses like Zika, showcasing the versatility of the pyrazolo[3,4-d]pyrimidine scaffold beyond oncology applications .
属性
IUPAC Name |
1-(3-bromophenyl)-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-11-2-1-3-13(8-11)24-17-14(16(20)21-9-22-17)15(23-24)10-4-6-12(19)7-5-10/h1-9H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQPNDNWGHXKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。